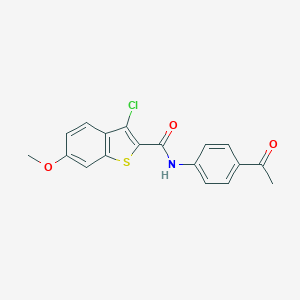![molecular formula C17H22BrNO2 B321403 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B321403.png)
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a cyclohexenyl ethyl side chain, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the para position.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the brominated phenoxy group or the cyclohexenyl ethyl side chain.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-2-methylphenoxy)acetamide: Lacks the cyclohexenyl ethyl side chain.
N-(2-cyclohex-1-en-1-ylethyl)acetamide: Lacks the brominated phenoxy group.
2-(4-chloro-2-methylphenoxy)-N-(2-cyclohex-1-en-1-ylethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of both the brominated phenoxy group and the cyclohexenyl ethyl side chain in 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H22BrNO2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22BrNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20) |
Clé InChI |
OGYOCRHRSZVWQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenoxy)-N-(6-{[(4-methylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B321320.png)
![3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
![3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B321322.png)
![Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B321324.png)
![N-[4-(benzylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B321327.png)
![N-[4-(benzylsulfamoyl)phenyl]benzamide](/img/structure/B321328.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321331.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}-1-methylethyl)acetamide](/img/structure/B321332.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321334.png)
![2-(2,5-dimethylphenoxy)-N-(5-{[(2,5-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B321335.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B321336.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321337.png)
![2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B321338.png)

